4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide
Vue d'ensemble
Description
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has been shown to have promising therapeutic effects in the treatment of various diseases.
Mécanisme D'action
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain. Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide selectively targets COX-2, reducing the risk of gastrointestinal side effects.
Biochemical and Physiological Effects:
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting COX-2. 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells. Furthermore, 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide has been shown to have neuroprotective effects, which can help to prevent the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which reduces the risk of gastrointestinal side effects. 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide is also a relatively inexpensive drug, making it a cost-effective option for research. However, 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide does have limitations for lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Furthermore, 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide has been shown to have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the research of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide. One potential area of research is the use of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide in combination with other drugs for the treatment of cancer. 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide has been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells. Another potential area of research is the use of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide in the treatment of neurodegenerative diseases. 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide has been shown to have neuroprotective effects, which can help to prevent the progression of these diseases. Furthermore, future research could investigate the off-target effects of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide and their potential implications for therapeutic use.
Applications De Recherche Scientifique
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide has been extensively studied for its therapeutic effects in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide has been used to treat various types of cancer, including breast, lung, and colon cancer. It has also been shown to have neuroprotective effects in Alzheimer's disease and Parkinson's disease. Furthermore, 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide has been investigated for its potential use in the treatment of cardiovascular disease and diabetes.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)carbamoylamino]-N-ethylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-2-18-15(21)11-3-7-13(8-4-11)19-16(22)20-14-9-5-12(17)6-10-14/h3-10H,2H2,1H3,(H,18,21)(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRZFRGAMZXVFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.